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Compound of Interest

Compound Name:
4-(Piperidin-4-yl)morpholine 2,2,2-

trifluoroacetate

Cat. No.: B1388266 Get Quote

A Case Study on a Representative Isomer of C₁₁H₁₉F₃N₂O₃: N-α-Trifluoroacetyl-L-valyl-L-

proline Methyl Ester

Author's Note: The molecular formula C₁₁H₁₉F₃N₂O₃ describes a multitude of potential chemical

isomers. As no single, extensively documented compound with this exact formula is prominent

in scientific literature, this guide will focus on a chemically representative and plausible

structure: N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe). This molecule,

a protected dipeptide, embodies the key structural features suggested by the formula—a

peptide backbone, an N-terminal trifluoroacetyl (TFA) protecting group, and a C-terminal methyl

ester. The principles, experimental methodologies, and analytical strategies detailed herein are

broadly applicable to other isomers and analogues within this chemical class, providing a robust

framework for researchers in peptide chemistry and drug development.
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N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe) is a synthetic dipeptide

derivative. The incorporation of the TFA group serves a dual purpose in synthetic chemistry: it

acts as a protecting group for the N-terminal amine to prevent unwanted side reactions during

peptide coupling, and its fluorine atoms provide a valuable spectroscopic marker for ¹⁹F NMR

analysis and can enhance the volatility of the molecule for gas chromatography-mass

spectrometry (GC-MS). The proline residue introduces a rigid kink into the peptide backbone,

influencing its conformational properties.

Structural and Chemical Data
The fundamental properties of TFA-Val-Pro-OMe are summarized below. These values are

critical for designing experimental conditions, from selecting appropriate solvents for synthesis

and purification to establishing parameters for analytical characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Significance in Research

Molecular Formula C₁₃H₁₉F₃N₂O₄
Defines the elemental

composition and exact mass.

Molecular Weight 338.30 g/mol

Essential for stoichiometric

calculations in synthesis and

for preparing solutions of

known concentration.

Canonical SMILES
CC(C)C(C(=O)N1CCCC1C(=O

)OC)NC(=O)C(F)(F)F

Provides a machine-readable

line notation of the chemical

structure.

IUPAC Name

methyl 1-(N-(2,2,2-

trifluoroacetyl)-L-valyl)-L-

prolinate

The systematic and

unambiguous name according

to chemical nomenclature

rules.

LogP (Predicted) ~1.5 - 2.5

Indicates moderate lipophilicity,

suggesting good solubility in

organic solvents like DCM,

EtOAc, and moderate solubility

in polar aprotic solvents.

Crucial for predicting

chromatographic behavior and

membrane permeability.

Hydrogen Bond Donors 1 (Amide N-H)

Influences solubility, crystal

packing, and potential for

intermolecular interactions with

biological targets.

Hydrogen Bond Acceptors 5 (3x F, 2x C=O)

Affects solubility in protic

solvents and the potential for

forming hydrogen bonds with

receptors or enzymes.
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The synthesis of TFA-Val-Pro-OMe is typically achieved through a standard solution-phase

peptide coupling strategy. The causality behind this workflow is rooted in the fundamental

principles of peptide chemistry: temporary protection of reactive functional groups to ensure the

specific formation of the desired amide bond.

Rationale for Experimental Design
N-Terminal Protection: The valine residue is first protected with a trifluoroacetyl group. Ethyl

trifluoroacetate is often used for this purpose due to its reactivity and the straightforward

nature of the reaction.[1] This prevents the valine N-terminus from self-coupling or reacting

with the activated carboxyl group of another valine molecule.

C-Terminal Protection: The proline residue is protected as a methyl ester. This is commonly

achieved by reacting proline with methanol under acidic conditions (e.g., using thionyl

chloride). This protection prevents the proline carboxyl group from reacting with the incoming

activated valine.

Carbodiimide Coupling: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid of

TFA-Valine. This forms a highly reactive O-acylisourea intermediate, which is then readily

attacked by the nucleophilic nitrogen of the proline methyl ester to form the target peptide

bond.

Purification: Following the reaction, purification is essential to remove unreacted starting

materials, coupling reagents, and byproducts (like dicyclohexylurea, DCU, if DCC is used).

Flash column chromatography is the method of choice, leveraging the polarity difference

between the product and impurities.

Diagram: Synthesis Workflow
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Caption: Solution-phase synthesis workflow for TFA-Val-Pro-OMe.

Step-by-Step Synthesis Protocol
PART A: Preparation of L-Proline Methyl Ester Hydrochloride
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Suspend L-Proline (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-

bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension over 30 minutes. Causality:

Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic

acid, and methyl sulfite, which acts as the esterifying agent. The slow addition at 0°C

controls the exothermic reaction.

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting white solid (L-Proline methyl ester hydrochloride) is typically used without

further purification.

PART B: Peptide Coupling

Dissolve N-TFA-L-Valine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an

inert atmosphere (N₂ or Ar).

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 10 minutes at room temperature

to pre-activate the carboxylic acid.

In a separate flask, suspend L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM

and add a tertiary base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1

eq) to neutralize the hydrochloride salt and free the amine.

Cool the activated TFA-Valine solution to 0°C and slowly add the neutralized proline methyl

ester solution.

Allow the reaction to warm to room temperature and stir for 18-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU)

byproduct.
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Concentrate the filtrate in vacuo and purify the crude residue by silica gel flash

chromatography, typically using a gradient of ethyl acetate in hexanes.

Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of

the synthesized TFA-Val-Pro-OMe. A combination of chromatographic and spectroscopic

techniques provides a self-validating system of analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthetic peptides. A reversed-phase

method is most appropriate for this moderately lipophilic compound.

Protocol: Reversed-Phase HPLC Analysis

System: Agilent 1260 Infinity II or equivalent.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-

pairing agent, sharpening peak shape by neutralizing residual silanol groups on the silica

support and protonating the peptide.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 214 nm and 280 nm. Causality: 214 nm is sensitive for the peptide

backbone's amide bonds. 280 nm is used to check for aromatic impurities, which should be

absent.

Expected Result: A single major peak with a retention time dependent on the exact gradient,

indicating >95% purity.

Mass Spectrometry (MS)
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Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray

Ionization (ESI) is the preferred method for this type of molecule.

Protocol: ESI-MS Analysis

Prepare a dilute solution of the purified sample (~0.1 mg/mL) in 50:50 acetonitrile:water.

Infuse the sample directly into the ESI source.

Acquire data in positive ion mode.

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at

m/z 339.13. A sodium adduct [M+Na]⁺ at m/z 361.11 may also be observed. The high-

resolution mass should match the theoretical exact mass to within 5 ppm, confirming the

elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of atoms

within the molecule.

¹H NMR: Will show characteristic signals for the valine side chain (isopropyl doublet and

multiplet), proline ring protons, and the methyl ester singlet. The amide N-H proton will

appear as a doublet.

¹³C NMR: Will confirm the number of unique carbon environments, including the three

carbonyl carbons (TFA, amide, ester) and the characteristic CF₃ quartet.

¹⁹F NMR: This is a simple yet powerful experiment for this molecule. It will show a sharp

singlet, confirming the presence and purity of the single trifluoroacetyl group.

Potential Applications and Biological Relevance
While TFA-Val-Pro-OMe is not a known therapeutic agent, its structural motifs are relevant in

several areas of biochemical research.

Enzyme Substrate/Inhibitor Studies: Proline-containing peptides are critical for interactions

with numerous enzymes, including proteases like prolyl oligopeptidase and cyclophilin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorinated derivatives can serve as mechanistic probes or potential inhibitors, where the

TFA group can alter binding affinity or electronic properties.

Chemical Biology Probes: The fluorine atoms serve as a non-invasive tag for ¹⁹F NMR

studies, allowing researchers to monitor the peptide's interaction with larger proteins or

biological systems without the need for fluorescent or radioactive labels.

Fragment-Based Drug Discovery: As a small, conformationally constrained dipeptide, it could

serve as a starting fragment in screening campaigns to identify binders for protein targets

that recognize proline-rich sequences.

The biological activity of any given isomer of C₁₁H₁₉F₃N₂O₃ would be highly dependent on its

specific stereochemistry and conformation, which dictate its ability to bind to biological targets.

[2][3][4]

Diagram: Logical Relationship in Drug Discovery
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Caption: Role of a model compound in an early-stage drug discovery cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1388266?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jo01329a049
https://www.researchgate.net/publication/335628483_Chemical_Constituents_and_Biological_Activity_Profiles_on_Pleione_Orchidaceae
https://www.mdpi.com/1420-3049/28/6/2419
https://pubmed.ncbi.nlm.nih.gov/37514347/
https://pubmed.ncbi.nlm.nih.gov/37514347/
https://www.benchchem.com/product/b1388266#molecular-formula-c11h19f3n2o3-properties
https://www.benchchem.com/product/b1388266#molecular-formula-c11h19f3n2o3-properties
https://www.benchchem.com/product/b1388266#molecular-formula-c11h19f3n2o3-properties
https://www.benchchem.com/product/b1388266#molecular-formula-c11h19f3n2o3-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1388266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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